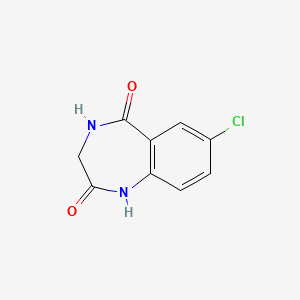

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Description

Properties

IUPAC Name |

7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAONSMGNHXBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317734 | |

| Record name | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5177-39-9 | |

| Record name | 5177-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-3H-1,4-BENZODIAZEPIN-2,5(1H,4H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:

Acylation Reaction: The process begins with an acylation reaction between 4-chloroaniline and succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.

Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.

Reduction and De-ketalation: The compound is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to produce the final product.

Industrial Production Methods

Industrial production methods for this compound involve scalable processes that ensure high yield and purity. One such method includes the use of parachloroaniline as a starting material, which undergoes a series of reactions including condensation, coupling, hydrolysis, acylation, and cyclization to produce the target compound .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine, bromine, or iodine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other benzodiazepine derivatives.

Biology: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating the activity of neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors. This modulation leads to its anxiolytic and sedative effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione, a detailed comparison with analogous benzodiazepine derivatives is provided below, focusing on structural variations, substituent effects, and functional implications.

Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Position and Electronic Effects: The 7-chloro group in the target compound may enhance binding to GABA receptors compared to non-halogenated analogs due to its electron-withdrawing nature, which polarizes the aromatic ring . Methyl substitutions (e.g., 1,3-dimethyl or 4-methyl derivatives) increase lipophilicity but may reduce receptor compatibility due to steric hindrance .

Dione vs.

Deuterated Derivatives :

- Deuterium substitution at specific positions (e.g., methyl groups) can slow metabolic degradation, as seen in patented compounds, suggesting a strategy to enhance the target molecule’s bioavailability .

Research vs.

Notes and Limitations

Discontinued Analogues : Many structurally related benzodiazepine-2,5-diones listed in supplier catalogs (e.g., CymitQuimica) are discontinued, limiting experimental access .

Safety and Handling : The compound is classified for professional use only, necessitating strict safety protocols in laboratory settings .

Pharmacological Data Gaps : While theoretical GABAergic activity is implied, in vivo efficacy and toxicity profiles remain uncharacterized for the target compound and its closest analogs.

Biological Activity

7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS No. 5177-39-9) is a compound belonging to the benzodiazepine family. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, synthesizing data from various studies and providing insights into its therapeutic potential.

Chemical Structure

The compound can be represented by the following structural formula:

Physical Properties

- Molecular Weight : 210.62 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Should be stored in a dark place at room temperature.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzodiazepine derivatives. One significant study reported that a related compound (1,4-benzodiazepine-2,5-dione) exhibited strong growth inhibition against various human tumor cell lines with an average GI50 of 0.24 μM across 60 different cancer types . This suggests that the benzodiazepine framework may be crucial for inducing cytotoxic effects in cancer cells.

The mechanism through which these compounds exert their antitumor effects involves:

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression and activating apoptotic pathways.

- Inhibition of Protein Synthesis : A specific derivative showed the ability to inhibit protein synthesis in cancer cells, leading to reduced tumor growth in xenograft models without toxic side effects .

Comparison with Other Compounds

The biological activity of 7-chloro derivatives has been compared with other known compounds. In a study involving various substituted benzodiazepines, it was found that those with specific modifications at the C-3 position exhibited enhanced anti-mycobacterial activity compared to their open-chain precursors .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4h | 1.55 | Anti-TB |

| 4f | 2.87 | Anti-TB |

| 52b | 0.24 | Antitumor |

Study on Antitubercular Activity

A synthesis of various benzodiazepine derivatives was performed to evaluate their anti-tubercular properties. The study revealed that certain compounds displayed significant activity against Mycobacterium tuberculosis, suggesting a broader therapeutic potential for benzodiazepines beyond their traditional uses .

Study on Cancer Cell Lines

In a comprehensive screening of a small-molecule library, several benzodiazepine derivatives were identified as hits against multiple human tumor cell lines. Notably, one compound demonstrated selective cytotoxicity towards lung cancer cells and effectively inhibited tumor growth in vivo .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.